![molecular formula C16H23N3O2Si B13987773 (2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile is a complex organic compound with a unique structure that combines elements of benzimidazole and silyl ether functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the silyl ether group: The hydroxyl group on the benzimidazole core is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form the silyl ether.
Addition of the ethyl group: The silyl ether intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form benzimidazolone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the silyl ether group.
Major Products
Oxidation: Benzimidazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The silyl ether group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethylamine: Similar in structure but lacks the benzimidazole core.
Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]: Contains a similar silyl ether group but has an aziridine ring instead of the benzimidazole core.
Uniqueness
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile is unique due to its combination of a benzimidazole core with a silyl ether group. This structure provides a balance of stability, reactivity, and potential biological activity that is not commonly found in other compounds.
Propiedades
Fórmula molecular |
C16H23N3O2Si |
|---|---|
Peso molecular |
317.46 g/mol |
Nombre IUPAC |
1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-oxo-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H23N3O2Si/c1-16(2,3)22(4,5)21-9-8-19-14-7-6-12(11-17)10-13(14)18-15(19)20/h6-7,10H,8-9H2,1-5H3,(H,18,20) |
Clave InChI |
YGNAZPOPJPCTON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCN1C2=C(C=C(C=C2)C#N)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


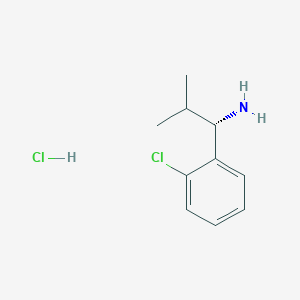
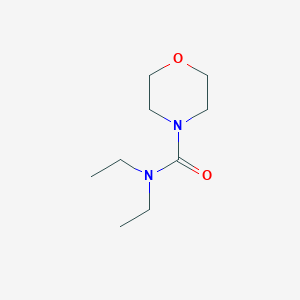
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)
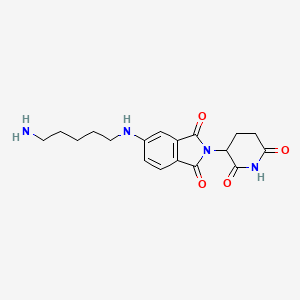
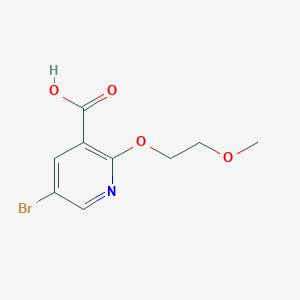
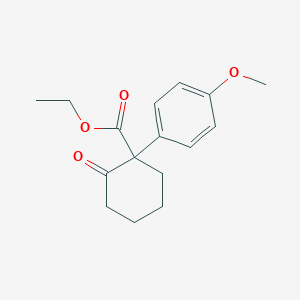

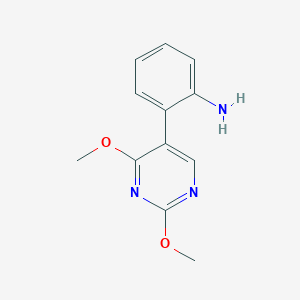
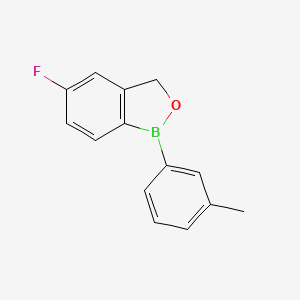
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
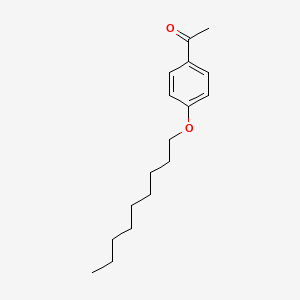
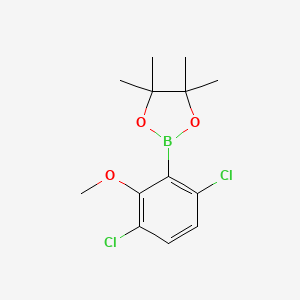
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)

